molecular formula C9H11ClFNO3S B2703525 N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411311-46-9

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride

Cat. No. B2703525
CAS RN: 2411311-46-9
M. Wt: 267.7
InChI Key: DRRPJZZDCUDMNU-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has gained attention due to its potential use in scientific research. CMF belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of enzymes that are involved in various biological processes.

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves its ability to bind to the active site of enzymes and inhibit their activity. N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is a sulfonamide compound and contains a sulfonamide group, which is known to bind to the active site of enzymes that contain a zinc ion. This binding prevents the enzyme from functioning properly and inhibits its activity.
Biochemical and Physiological Effects
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholinesterase and carbonic anhydrase in the body, which can lead to an increase in the levels of acetylcholine and a decrease in the regulation of pH. N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride in lab experiments has several advantages. It is a potent inhibitor of enzymes and can be used to study the role of these enzymes in various biological processes. N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also limitations to the use of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride in lab experiments. It can be toxic at high concentrations and can have off-target effects on other enzymes. Additionally, the use of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride in animal studies may not accurately reflect its effects in humans.

Future Directions

There are several future directions for the use of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride in scientific research. One area of interest is the use of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride as a potential treatment for Alzheimer's disease. Due to its ability to inhibit the activity of acetylcholinesterase, N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride may be able to improve memory and cognitive function in individuals with Alzheimer's disease. Another area of interest is the use of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride in cancer research. N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cancer cells. This inhibition may be able to slow down the growth of cancer cells and make them more vulnerable to chemotherapy.

Synthesis Methods

The synthesis of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves a series of chemical reactions starting from 5-chloro-2-methoxybenzaldehyde, which is reacted with methylamine and then sulfuryl chloride to obtain the intermediate product, N-methylsulfamoyl-5-chloro-2-methoxybenzaldehyde. This intermediate is then reacted with hydrogen fluoride to produce N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride.

Scientific Research Applications

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has been used in various scientific research studies due to its ability to inhibit the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.

properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)6-7-5-8(10)3-4-9(7)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPJZZDCUDMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)OC)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride

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